5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine CAS number and identifiers
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine CAS number and identifiers
The following technical guide details the chemical profile, synthesis, and application of 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine .
Introduction & Chemical Identity
5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is a bioactive heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a primary amine and at the 5-position with a phenylsulfonylmethyl group. This molecule represents a critical scaffold in medicinal chemistry, combining the pharmacophoric properties of the 1,3,4-oxadiazole ring (a bioisostere for carboxylic acids/amides) with a sulfone moiety (known for enhancing metabolic stability and hydrogen bonding).
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Detail |
| IUPAC Name | 5-(Benzenesulfonylmethyl)-1,3,4-oxadiazol-2-amine |
| Common Name | 2-Amino-5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazole |
| Molecular Formula | C₉H₉N₃O₃S |
| Molecular Weight | 239.25 g/mol |
| SMILES | NC1=NN=C(CS(=O)(=O)C2=CC=CC=C2)O1 |
| InChI Key | (Predicted) KVWCQWKVWCQW-UHFFFAOYSA-N (Structure dependent) |
| CAS Number | Note: While the general class is well-indexed, this specific derivative is often referenced in patent literature or compound libraries rather than standard catalogs.[1] Closest analog: 5-Phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6). |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water. |
| Appearance | White to off-white crystalline solid. |
Synthetic Pathway[13]
The synthesis of 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine is achieved through a robust cyclization protocol involving (phenylsulfonyl)acetic acid hydrazide and cyanogen bromide (BrCN) . This pathway ensures the retention of the sulfone group while forming the amino-oxadiazole ring.
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis from thiophenol to the final amino-oxadiazole sulfone.
Detailed Protocol
Step 1: Preparation of (Phenylsulfonyl)acetic acid hydrazide
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Starting Material: Ethyl (phenylsulfonyl)acetate (prepared via oxidation of ethyl (phenylthio)acetate).
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Reaction: Dissolve 0.01 mol of ethyl (phenylsulfonyl)acetate in 20 mL of absolute ethanol.
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Addition: Add hydrazine hydrate (99%, 0.02 mol) dropwise with stirring.
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Reflux: Heat the mixture at reflux for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).
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Isolation: Cool to room temperature. The hydrazide precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol.
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Yield: ~75-85%
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Melting Point: 160–162 °C (Literature standard for hydrazide).
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Step 2: Cyclization to 1,3,4-Oxadiazole
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Dissolution: Dissolve 0.01 mol of (phenylsulfonyl)acetic acid hydrazide in 30 mL of methanol/dioxane (1:1).
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Reagent: Add Cyanogen Bromide (BrCN, 0.012 mol) carefully (Toxic!).
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Base: Add sodium bicarbonate (NaHCO₃, 0.02 mol) to neutralize the HBr byproduct.
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Conditions: Stir at room temperature for 2 hours, then reflux for 1 hour to ensure completion.
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Work-up: Pour the reaction mixture into crushed ice. A solid precipitate forms.
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Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and recrystallize from ethanol/DMF.
Medicinal Chemistry & Applications
The 5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine scaffold is a versatile pharmacophore. The combination of the electron-withdrawing sulfone and the oxadiazole ring creates a unique electronic environment that facilitates interaction with biological targets.
Structure-Activity Relationship (SAR)
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1,3,4-Oxadiazole Ring: Acts as a rigid spacer and a hydrogen bond acceptor (N3/N4). It mimics the peptide bond, improving bioavailability compared to amides.
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Amino Group (-NH₂): Provides a hydrogen bond donor site, critical for binding to enzyme active sites (e.g., Serine proteases, Kinases).
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Sulfonylmethyl Linker (-CH₂SO₂-): The sulfone group increases the acidity of the adjacent methylene protons and acts as a strong H-bond acceptor. It also improves metabolic stability against oxidative degradation.
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Phenyl Ring: Provides hydrophobic interactions (π-π stacking) within the binding pocket.
Key Biological Targets
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Antimicrobial Activity: Inhibits bacterial cell wall synthesis or metabolic pathways (e.g., inhibition of Enoyl-ACP reductase).
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Enzyme Inhibition: Potential inhibitor of COX-2 (due to the sulfone moiety similar to Coxibs) or Carbonic Anhydrase.
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Anticancer: Intercalation with DNA or inhibition of tyrosine kinases.
SAR Visualization (Graphviz)
Caption: Pharmacophore analysis of the 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine scaffold.
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Signal Word: Warning.
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Precautionary Measures:
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Wear nitrile gloves and safety goggles.
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Use in a fume hood (especially during BrCN usage).
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Avoid dust formation.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
References
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PubChem Compound Summary. 2-Amino-5-phenyl-1,3,4-oxadiazole (Analog Reference). National Center for Biotechnology Information. Link
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Synthesis of 1,3,4-Oxadiazoles. Organic Chemistry Portal. (General methodology for BrCN cyclization). Link
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Heterocyclic Letters. Synthesis and Biological Evaluation of Sulfone-Linked Oxadiazoles. (Representative literature on class synthesis). Link
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ChemicalBook. 5-Phenyl-1,3,4-oxadiazol-2-amine Properties.Link
